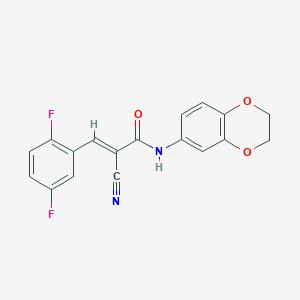
(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H12F2N2O3 and its molecular weight is 342.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
Key structural features include:
- A cyano group (−C≡N)
- A difluorophenyl moiety
- A benzodioxin substituent
Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic properties. The proposed mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : The compound may modulate the synthesis of cytokines such as IL-1β and TNFα, which are critical in inflammatory responses.
- Nitric Oxide Modulation : It may influence nitric oxide production in macrophages, impacting vascular permeability and leukocyte migration.
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly reduce cell viability in macrophage cultures at certain concentrations. The compound was tested against lipopolysaccharide (LPS) stimulation to assess its anti-inflammatory potential.
| Concentration (µM) | IL-1β Production Reduction (%) | TNFα Production Reduction (%) |
|---|---|---|
| 25 | 40 | 30 |
| 50 | 60 | 50 |
In Vivo Studies
In vivo studies using animal models have shown promising results in reducing inflammation. For example:
- CFA-Induced Paw Edema Model : Doses of 50 mg/kg resulted in significant reductions in paw swelling compared to controls.
- Zymosan-Induced Peritonitis : The compound reduced leukocyte migration by up to 90% at higher doses.
Case Studies
A notable case study involved the administration of the compound in a murine model for acute inflammation. The results indicated that:
- Dosing Regimen : Mice treated with 50 mg/kg showed a marked decrease in inflammatory markers within 24 hours.
- Comparison with Standard Treatments : The efficacy was comparable to dexamethasone, a standard anti-inflammatory drug.
Potential Therapeutic Applications
Given its biological activity, this compound holds potential for development as:
- Anti-inflammatory Agent : Targeting chronic inflammatory conditions such as arthritis.
- Analgesic Drug : Providing pain relief through modulation of inflammatory pathways.
Properties
IUPAC Name |
(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2O3/c19-13-1-3-15(20)11(8-13)7-12(10-21)18(23)22-14-2-4-16-17(9-14)25-6-5-24-16/h1-4,7-9H,5-6H2,(H,22,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUBQMCQLSJBDI-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=C(C=CC(=C3)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C/C3=C(C=CC(=C3)F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














